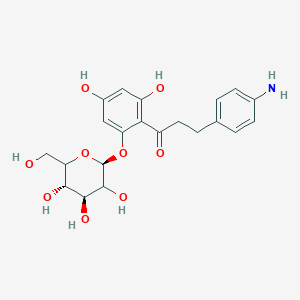

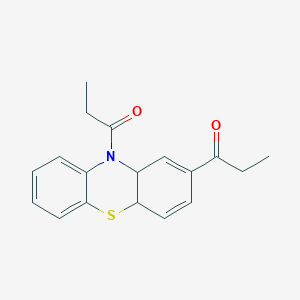

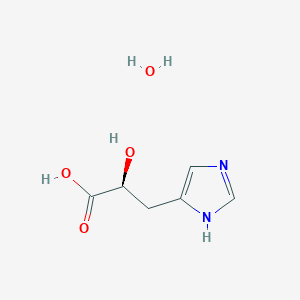

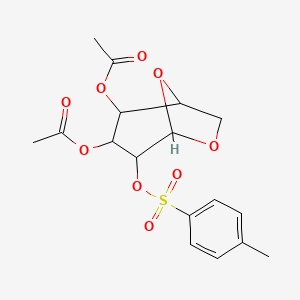

(3R,4S)-3-Hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic molecules that have garnered interest for their unique structural features and potential applications in various fields of chemistry. Although specific studies directly related to this compound were not found, related research provides valuable insights into its synthesis, structure, and properties.

Synthesis Analysis

Synthesis of structurally similar compounds typically involves multicomponent reactions, where precursors like cyanoacetamide or malononitrile react with aldehydes and ketones in the presence of catalysts. For example, related compounds have been synthesized through reactions involving β-ketonitriles and aldehydes, demonstrating the versatility of multicomponent synthesis strategies (George et al., 1998; Demidov et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing complex conformations and interactions. For instance, compounds with related structures exhibit specific bonding patterns and molecular geometries that are critical for their reactivity and properties (Jansone et al., 2007).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including condensation, cyclization, and substitution reactions, leading to diverse chemical structures. Their reactivity is influenced by the presence of functional groups such as carbonitrile and pyrrolidinyl groups (Buryi et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are determined by the compound's molecular geometry and intermolecular interactions. For example, related compounds exhibit specific crystal packing patterns and hydrogen bonding that influence their physical state and stability (Al‐Refai et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the compound. Studies on similar molecules have explored their electrochemical properties and reactivity in organic synthesis, offering insights into the chemical behavior of such complex structures (Khalifa et al., 2017).

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine and Its Applications : Pyrrolidine rings, like that in the compound of interest, are widely used in medicinal chemistry to create compounds for treating human diseases. Their versatility stems from sp³-hybridization, contributing to stereochemistry and increased three-dimensional coverage, which is crucial for target selectivity and biological activity. Research has shown that variations on the pyrrolidine scaffold, including derivatives like pyrrolizines and prolinol, have been employed in the discovery of bioactive molecules across a range of therapeutic areas (Li Petri et al., 2021).

Hydroxy Compounds in Chemistry

Hydroxypyridinone Complexes : Hydroxypyridinones, similar in functionality to hydroxy groups in the compound of interest, have been studied for their metal-chelating properties, particularly with aluminum and iron. These compounds are under development for medical uses, including treatments for conditions involving metal ion accumulation. Hydroxypyridinones' ability to form stable complexes with metal ions suggests potential research applications for hydroxy-functionalized compounds in medical and environmental fields (Santos, 2002).

Applications in Polymer and Material Science

Polyhydroxyalkanoates (PHAs) : Research on PHAs, a class of biodegradable microbial polymers, has highlighted the significance of hydroxy-functionalized compounds in developing biocompatible materials for medical applications. Such studies suggest potential research avenues for exploring the biodegradability and biocompatibility of compounds similar to the one , particularly in the context of healthcare biotechnology (Chai et al., 2020).

Propriétés

IUPAC Name |

(3R,4S)-3-hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-16(2)15(19)14(18-7-3-4-8-18)12-9-11(10-17)5-6-13(12)20-16/h5-6,9,14-15,19H,3-4,7-8H2,1-2H3/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEHSLHTSICLRD-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-3-Hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

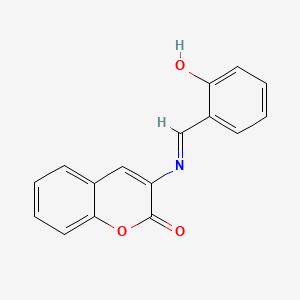

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)